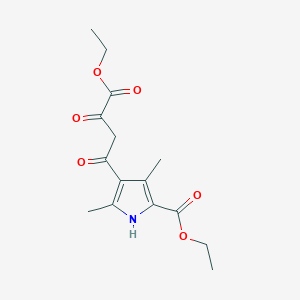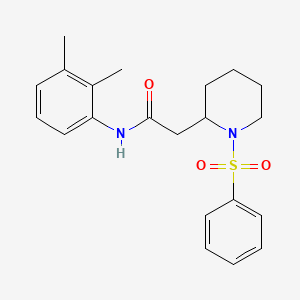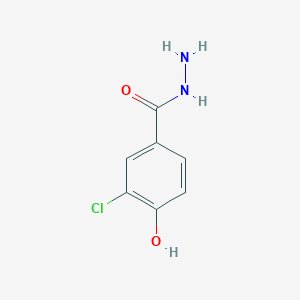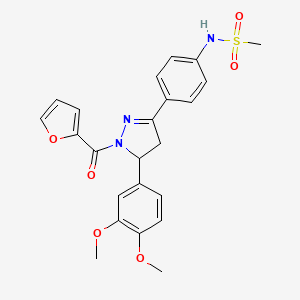![molecular formula C22H29ClN4O3S B2498227 N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-65-3](/img/structure/B2498227.png)
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest falls within the realm of organic chemistry and medicinal chemistry, particularly focusing on molecules with a complex structure incorporating elements such as pyrimidinone and oxazinone derivatives, among others. These compounds often possess significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of complex organic molecules like the one typically involves multi-step reactions, starting from basic building blocks and proceeding through intermediates to the final product. For instance, pyridines, pyrimidinones, and oxazinones derivatives can be synthesized using citrazinic acid as a starting material, proceeding through various condensation and cyclization reactions (Hossan et al., 2012). Such processes often require careful control of reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These analyses reveal the arrangements of atoms within the molecule and the geometry around its various centers. For example, studies have determined the crystal structures of related compounds, providing insights into their molecular conformations and potential interactions with biological targets (Huang et al., 2020).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity : Research has shown the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using various starting materials and synthesis processes. These compounds have shown good antibacterial and antifungal activities comparable to known reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Synthesis, Antiinflammatory and Analgesic Activity : Another area of application involves the synthesis of pyrimidine derivatives for anti-inflammatory and analgesic activities. These compounds have been evaluated for their effectiveness in providing pain relief and reducing inflammation, showing promising results in preclinical models (Sondhi et al., 2009).
Pharmacokinetics and Disposition
Pharmacokinetics and Disposition in Clinical Trials : Compounds such as the thiouracil derivative PF-06282999 have been investigated for their pharmacokinetics and disposition across animals and humans. This research is crucial for understanding the metabolism, absorption, distribution, and excretion of these compounds, which is essential for their development as potential treatments for diseases. Such studies help in predicting human pharmacokinetics and determining the principal clearance mechanisms, which are vital for dosing and safety assessments in clinical trials (Jennifer Q. Dong et al., 2016).
Chemical Synthesis and Mechanistic Studies
Heterocyclic Synthesis : The creation of new heterocyclic compounds through the reaction of certain precursors demonstrates the diverse chemical synthesis applications of complex molecules. These synthetic routes allow for the development of novel compounds with potential pharmaceutical applications, including as insecticides, antimicrobial agents, and in other therapeutic areas (Elian et al., 2014).
Environmental and Agricultural Applications
Herbicide Metabolism and Environmental Impact : Studies on chloroacetamide herbicides and their metabolism in human and rat liver microsomes provide insights into the environmental and health impacts of agricultural chemicals. Understanding the metabolic pathways and potential toxicities of these compounds is essential for assessing their safety and environmental persistence (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3S/c1-4-26(5-2)11-12-27-18-8-6-7-16(18)21(25-22(27)29)31-14-20(28)24-17-13-15(23)9-10-19(17)30-3/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTKBKCFDFRKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)

![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)



![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2498164.png)


